Ketoprofen lysine

Descripción general

Descripción

Ketoprofen lysine is a lysine salt of Ketoprofen, one of the propionic acid class of nonsteroidal anti-inflammatory drugs (NSAID) with analgesic and antipyretic effects . It is used to treat pain or inflammation caused by arthritis . The ketoprofen regular capsule is also used to treat mild to moderate pain, or menstrual pain .

Synthesis Analysis

The synthesis of Ketoprofen involves a TiCl 4 –Et 3 N mediated aldol/enol-lactonization annulation to affect dihydrobenzofuranone core formation and the use of a highly efficient pyrolytic aromatization condition to facilitate the construction of the vital 2-arylpropionic acid (2-APA) moiety .

Molecular Structure Analysis

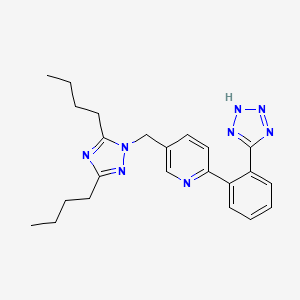

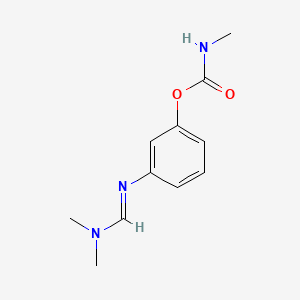

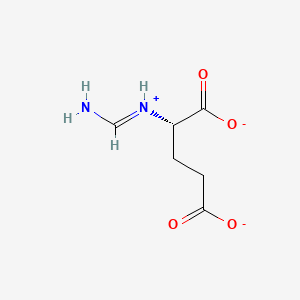

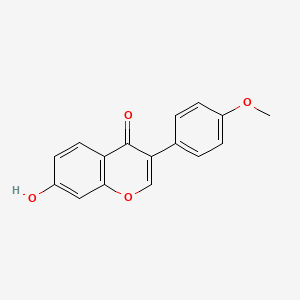

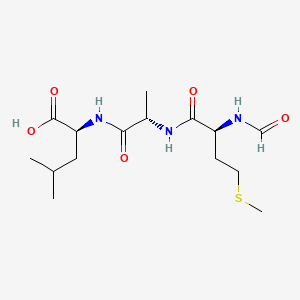

The molecular formula of Ketoprofen lysine is C22H28N2O5 . The IUPAC name is 2-(3-benzoylphenyl)propanoic acid; (2 S )-2,6-diaminohexanoic acid .

Physical And Chemical Properties Analysis

Ketoprofen lysine has a molecular weight of 400.5 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The solubility and dissolution rates of Ketoprofen lysine are enhanced when combined with certain basic excipients .

Aplicaciones Científicas De Investigación

Controlled Drug Release

Ketoprofen lysinate has been used in research to investigate release profiles of poorly soluble and very soluble drugs from sodium alginate beads manufactured by prilling . The study found that the release rate of the drug was related to the concentration of alginate and the solubility of the drug . This suggests that Ketoprofen lysinate could be used in the development of controlled drug release systems.

Encapsulation for Drug Delivery

Research has also explored the encapsulation of Ketoprofen lysinate for controlled drug release . The encapsulation process involves the use of a polymer solution to create beads that contain the drug. The size distribution of these beads and the rate at which the drug is released can be controlled by adjusting the concentration and viscosity of the polymer solution, as well as the ratio of drug to polymer .

Treatment of Inflammation, Pain, and Rheumatism

Ketoprofen is widely used for the treatment of inflammation, pain, and rheumatism . As a lysine salt, Ketoprofen lysinate may offer improved solubility and potentially enhanced bioavailability, making it a promising candidate for these therapeutic applications .

Enhanced Water Solubility

Ketoprofen lysinate has been developed to enhance the water solubility of Ketoprofen . This could potentially improve the drug’s absorption and effectiveness.

Structural Changes Induced by Magnetic Fields

Research has investigated the structural changes in Ketoprofen lysinate caused by exposure to high-intensity, low-frequency magnetic fields . The study found that the magnetic fields induced structural changes in the drug, which could have implications for its pharmacological activity .

Analgesic, Anti-inflammatory, and Antipyretic Effects

Ketoprofen lysinate has been studied for its analgesic, anti-inflammatory, and antipyretic effects . These properties make it a valuable drug in the treatment of conditions such as arthritis and other inflammatory diseases .

Safety And Hazards

Direcciones Futuras

There is ongoing research into the use of Ketoprofen lysine for various applications. For example, a study found that a co-crystal of Ketoprofen, lysine, and gabapentin showed synergistic anti-nociceptive and anti-inflammatory effects, suggesting potential for the development of faster-release/acting KLS formulations . Another study suggested that Ketoprofen lysine could be beneficial in treating nonalcoholic fatty liver disease, human lymphedema, seizures, and also showed antidepressant and anxiolytic effects .

Propiedades

IUPAC Name |

2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIORVCHBUEWEP-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketoprofen lysine | |

CAS RN |

57469-78-0 | |

| Record name | Ketoprofen lysine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-BENZOYLPHENYL)PROPIONIC ACID-D,L-LYSINE SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD00E3D4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ketoprofen lysine?

A1: Like other non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen lysine exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes. [, , , , , ] These enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX activity, ketoprofen lysine reduces the production of prostaglandins, leading to a decrease in pain and inflammation. []

Q2: What is the advantage of using ketoprofen lysine salt over ketoprofen?

A3: Ketoprofen lysine salt, due to its ionic nature, exhibits enhanced water solubility compared to the parent drug, ketoprofen. [, , ] This improved solubility allows for faster dissolution and absorption, resulting in a more rapid onset of action. [, ] This characteristic makes ketoprofen lysine particularly suitable for treating acute pain conditions.

Q3: Are there specific conditions where ketoprofen lysine might be a preferred treatment option?

A4: Clinical studies suggest that ketoprofen lysine, particularly in oral formulations like orodispersible granules, has demonstrated efficacy in managing mild to moderate pain conditions, such as tension-type headaches. [, ] Additionally, its favorable safety profile makes it a suitable option for short-term use in various inflammatory conditions.

Q4: What is the role of ketoprofen lysine in managing pain associated with orthodontic procedures?

A5: A randomized controlled clinical trial demonstrated that ketoprofen lysine salt was more effective than paracetamol/acetaminophen in reducing pain experienced during rapid maxillary expansion. [] Patients using ketoprofen lysine reported significantly lower pain levels during the activation phase of the orthodontic procedure.

Q5: What are some of the challenges associated with formulating ketoprofen lysine?

A6: While ketoprofen lysine exhibits improved water solubility compared to ketoprofen, ensuring its stability and controlled release in various formulations can still be challenging. [, ] Researchers have explored different strategies, including the use of polymers and encapsulation techniques, to optimize its delivery and therapeutic efficacy.

Q6: How does the route of administration affect the pharmacokinetics of ketoprofen lysine?

A7: Ketoprofen lysine is available in various formulations, including oral, topical, and intramuscular preparations. The route of administration significantly impacts its absorption, distribution, metabolism, and excretion. [, ] For instance, oral administration of ketoprofen lysine salt in a slow-release capsule has been shown to result in higher bioavailability and longer-lasting serum levels compared to conventional capsules. []

Q7: What research has been conducted on developing novel drug delivery systems for ketoprofen lysine?

A8: Scientists have explored various approaches to enhance the delivery and therapeutic efficacy of ketoprofen lysine. For example, researchers have investigated the encapsulation of ketoprofen lysine into nanoparticles using spray drying techniques. [, ] This approach aims to improve the drug's bioavailability, control its release profile, and potentially target specific tissues.

Q8: How does the use of lysine as a counterion affect the physicochemical properties of ketoprofen lysine?

A9: The presence of lysine as a counterion significantly influences the physicochemical properties of ketoprofen lysine, particularly its solubility and dissolution rate. [] Compared to the parent drug, ketoprofen, the lysine salt exhibits enhanced solubility in aqueous media due to its ionic character. [] This improved solubility facilitates faster dissolution and subsequently enhances its absorption and bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.